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This technical guide provides an in-depth review of the preclinical evidence supporting the

repurposing of fosamprenavir, a well-established HIV-1 protease inhibitor, for the treatment of

Laryngopharyngeal Reflux (LPR). This document is intended for researchers, scientists, and

drug development professionals interested in the novel application of existing therapeutics for

inflammatory conditions of the upper airway.

LPR is a condition where stomach contents, including pepsin, reflux into the laryngopharynx,

causing inflammation and damage.[1][2] Unlike typical gastroesophageal reflux disease

(GERD), LPR often lacks classic heartburn symptoms, presenting instead with chronic cough,

hoarseness, and throat clearing.[1] Growing evidence suggests that the enzymatic activity of

pepsin, not just acid, is a primary driver of laryngeal and pharyngeal mucosal injury, even in

non-acidic environments.[2][3][4] This has led to the exploration of pepsin inhibitors as a

targeted therapeutic strategy.

Preclinical research has identified several HIV protease inhibitors as potent inhibitors of pepsin.

[3][4] Among these, fosamprenavir, the prodrug of amprenavir, has emerged as a promising

candidate due to its ability to abrogate pepsin-mediated laryngeal damage in animal models.[3]

[5] This guide will detail the quantitative data from these studies, outline the experimental

methodologies, and visualize the proposed mechanisms of action and experimental workflows.

Quantitative Data: In Vitro Pepsin Inhibition
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High-throughput screening assays were conducted to evaluate the inhibitory activity of various

HIV protease inhibitors against pepsin. The half-maximal inhibitory concentration (IC50) values,

which represent the concentration of the drug required to inhibit 50% of pepsin activity, were

determined. The results demonstrate that several of these compounds inhibit pepsin in the low

micromolar range.[3][4][5]

HIV Protease Inhibitor IC50 (µM) for Pepsin Inhibition

Amprenavir Low micromolar

Ritonavir Low micromolar

Saquinavir Low micromolar

Darunavir Low micromolar

Table 1: In vitro inhibition of pepsin by various HIV protease inhibitors. Data compiled from

Johnston et al.[3][4][5]

Experimental Protocols
In Vitro Pepsin Binding and Inhibition Assays
The following protocols were adapted from studies by Johnston et al. to assess the direct

interaction between HIV protease inhibitors and pepsin.[3]

Objective: To determine if HIV protease inhibitors can bind to and inhibit the enzymatic activity

of pepsin.

Methodology:

Assay Principle: Fluorescence polarization (FP) was used to measure molecular rotation,

allowing for the detection of binding and degradation events.

Competitive Binding Assay:

A fluorescently labeled pepstatin probe (pepstatin-Alexa647) was used.
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The assay was optimized with 100 nM probe, 0.03 U/µl porcine pepsin A, and 37.5%

DMSO in 0.1 M HCl (pH 1) with 0.01% v/v Tween-20.

HIV protease inhibitors (amprenavir, ritonavir, saquinavir, darunavir) were dissolved in

DMSO and tested over a range of concentrations.

The displacement of the fluorescent probe by the inhibitor was measured, indicating

competitive binding.

Peptic Activity Assay:

A fluorescently labeled casein substrate (casein-Alexa647) was used.

Optimized conditions included 200 nM probe, 0.01 U/µl pepsin, and 5% DMSO.

The degradation of the fluorescent casein by pepsin was measured in the presence and

absence of the inhibitors.

A decrease in fluorescence polarization indicated casein degradation.

Data Analysis:

IC50 values were calculated from the kinetic traces of the peptic activity assay.[3]

In Vivo Laryngopharyngeal Reflux Mouse Model
This protocol details the animal model used to evaluate the efficacy of fosamprenavir in
preventing pepsin-induced laryngeal damage.[3][6]

Objective: To assess the protective effects of fosamprenavir against pepsin-mediated

laryngeal injury in a living organism.

Animal Model: C57BL/6 mice.

Methodology:

LPR Induction:

Mice underwent mechanical laryngeal injury once a week for two weeks.
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Following the injury, 20 µl of 0.3 mg/ml pepsin at pH 7.0 was instilled into the larynx three

days a week for four weeks. This simulates non-acidic reflux, where pepsin is still

enzymatically active and can cause damage.[3]

Treatment Administration:

Fosamprenavir was administered either by oral gavage or as an aerosol.

Treatment was given five days a week for the four-week duration of the study.[3][6]

A control group received a placebo.

Endpoint Analysis:

At the end of the four-week period, the mice were euthanized.

Larynges were collected for histopathological analysis.

Histopathological Evaluation:

The laryngeal tissues were sectioned, stained, and examined for signs of damage,

including:

Reactive epithelia

Increased intraepithelial inflammatory cells

Cell apoptosis[3][5]

Visualizations: Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed

mechanism of action for fosamprenavir in LPR and the experimental workflows.

Proposed Mechanism of Action
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Caption: Proposed mechanism of fosamprenavir in LPR treatment.

In Vitro Experimental Workflow
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Caption: Workflow for in vitro pepsin inhibition assays.

In Vivo Experimental Workflow
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Caption: Workflow for the in vivo LPR mouse model.
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Caption: Pepsin-induced ROS/NLRP3 inflammasome signaling.

Summary and Future Directions
The preclinical data strongly suggest that fosamprenavir, through its active metabolite

amprenavir, effectively inhibits pepsin and mitigates pepsin-induced laryngeal damage in a
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mouse model of LPR.[3][5][6] The mechanism of this protection is likely the direct inhibition of

pepsin's enzymatic activity, thereby preventing the downstream inflammatory cascade.[3]

These promising preclinical findings have paved the way for further investigation. A clinical trial

is underway to assess the efficacy of fosamprenavir in patients with LPR.[2] Furthermore, new

formulations, such as a prolonged-release oral version and a dry powder inhaler, are being

developed to optimize drug delivery to the laryngopharynx and enhance therapeutic effects.[1]

The development of inhaled fosamprenavir is supported by toxicology and fluid dynamics

modeling studies.[7]

In conclusion, the repurposing of fosamprenavir represents a targeted and potentially effective

therapeutic strategy for LPR, addressing the enzymatic component of reflux that is not targeted

by current standard-of-care treatments like proton pump inhibitors. The continued investigation

of this compound is warranted and holds promise for patients suffering from this chronic and

often debilitating condition.

Need Custom Synthesis?
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To cite this document: BenchChem. [Preclinical Repurposing of Fosamprenavir for
Laryngopharyngeal Reflux: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b192916#preclinical-evidence-for-fosamprenavir-
in-lpr-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b192916#preclinical-evidence-for-fosamprenavir-in-lpr-treatment
https://www.benchchem.com/product/b192916#preclinical-evidence-for-fosamprenavir-in-lpr-treatment
https://www.benchchem.com/product/b192916#preclinical-evidence-for-fosamprenavir-in-lpr-treatment
https://www.benchchem.com/product/b192916#preclinical-evidence-for-fosamprenavir-in-lpr-treatment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b192916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

